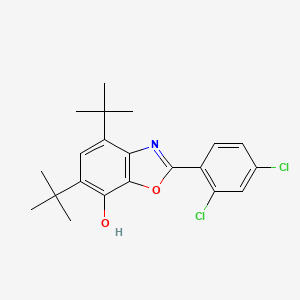![molecular formula C23H21NO4 B4971822 ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE](/img/structure/B4971822.png)
ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE is a complex organic compound with a unique structure that includes a dibenzofuran moiety, an ethyl ester group, and a phenylacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines and suitable leaving groups.
Formation of the Phenylacetate Group: The phenylacetate moiety can be synthesized through esterification reactions involving phenylacetic acid and ethanol in the presence of acid catalysts.
Final Coupling: The final step involves coupling the dibenzofuran derivative with the phenylacetate derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE can be compared with similar compounds such as:
- 2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl N-(phenylsulfonyl)-D-valinate
- 2-(Ethyl{2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl}amino)-N-(2-methyl-2-propanyl)acetamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 2-[(2-methoxydibenzofuran-3-yl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-3-27-23(25)22(15-9-5-4-6-10-15)24-18-14-20-17(13-21(18)26-2)16-11-7-8-12-19(16)28-20/h4-14,22,24H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYYPDBUMUSURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)


![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE](/img/structure/B4971775.png)
![2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4971781.png)
![5-(4-Fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B4971793.png)
![4-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4971800.png)
![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)
![ethyl (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B4971814.png)
![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4971823.png)

![5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B4971838.png)
![N-{2-[(4-chlorophenyl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4971845.png)
